molecular formula C14H22O4 B14299360 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate CAS No. 120780-33-8

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate

Cat. No.: B14299360
CAS No.: 120780-33-8
M. Wt: 254.32 g/mol
InChI Key: WITLSDVEUYEABO-UHFFFAOYSA-N
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Description

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is an organic compound characterized by its unique structure, which includes a cyclohexyl ring and a pent-2-enedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

    1-Ethyl 5-methyl 4-cyclohexylpentanoate: Similar structure but lacks the double bond in the pent-2-enedioate moiety.

    1-Ethyl 5-methyl 4-cyclohexylhex-2-enedioate: Similar structure with an additional carbon in the chain.

Uniqueness: 1-Ethyl 5-methyl 4-cyclohexylpent-2-enedioate is unique due to its specific combination of functional groups and structural features. The presence of both the cyclohexyl ring and the pent-2-enedioate moiety provides distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

120780-33-8

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

1-O-ethyl 5-O-methyl 4-cyclohexylpent-2-enedioate

InChI

InChI=1S/C14H22O4/c1-3-18-13(15)10-9-12(14(16)17-2)11-7-5-4-6-8-11/h9-12H,3-8H2,1-2H3

InChI Key

WITLSDVEUYEABO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(C1CCCCC1)C(=O)OC

Origin of Product

United States

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